Artochamin J
Description
Properties
Molecular Formula |
C25H28O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(12R,14R,15S)-9-methoxy-5,5,13,13-tetramethyl-6-oxatetracyclo[8.5.0.02,7.012,15]pentadeca-1,3,7,9-tetraen-14-yl]benzene-1,2-diol |
InChI |
InChI=1S/C25H28O4/c1-24(2)9-8-14-20(29-24)12-19(28-5)15-11-16-22(21(14)15)23(25(16,3)4)13-6-7-17(26)18(27)10-13/h6-10,12,16,22-23,26-27H,11H2,1-5H3/t16-,22-,23-/m1/s1 |
InChI Key |
SXWKVOUWXXHZAC-ZGNKEGEESA-N |
Isomeric SMILES |
CC1(C=CC2=C3[C@H]4[C@@H](CC3=C(C=C2O1)OC)C([C@@H]4C5=CC(=C(C=C5)O)O)(C)C)C |
Canonical SMILES |
CC1(C=CC2=C3C4C(CC3=C(C=C2O1)OC)C(C4C5=CC(=C(C=C5)O)O)(C)C)C |
Synonyms |
artochamin J |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Artochamin J belongs to a class of compounds known as cyclobutanes, which are characterized by their four-membered ring structure. The synthesis of this compound has been achieved through various methodologies, primarily utilizing [2 + 2] cycloaddition reactions. These reactions involve the coupling of allylic alcohols with alkenylboronates, leading to the formation of cyclobutane derivatives.
Key Synthetic Pathways
- Cascade Reactions : The total synthesis of this compound often involves cascade reactions that integrate Claisen rearrangements and formal [2 + 2] cycloadditions. These methods allow for the efficient construction of the desired bicyclic structures from simpler precursors .
- Boronic Ester Enabled Cycloadditions : A notable approach involves the temporary coordination of allylic alcohols with alkenylboronates, facilitating high levels of regio- and stereocontrol during synthesis. This method has proven effective in generating this compound alongside other complex natural products .
- Microwave-Assisted Synthesis : Microwave heating has been employed to enhance reaction yields and reduce synthesis time. This technique has been particularly beneficial in optimizing the conditions for key steps in the synthesis of this compound .
Biological Activities
This compound exhibits significant biological activities, making it a compound of interest in pharmacological studies.
Cytotoxicity
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including HepG2 cells. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy .
Medicinal Chemistry Applications
The incorporation of cyclobutane motifs, such as those found in this compound, into pharmaceutical designs has been linked to improved selectivity and efficacy in drug development. For instance, modifications to existing drugs have shown enhanced therapeutic profiles when cyclobutane structures are integrated .
Case Study 1: Total Synthesis and Biological Evaluation
A comprehensive study conducted by Nicolaou et al. detailed the total synthesis of this compound using a series of cascade reactions. Following synthesis, biological evaluations revealed its cytotoxicity against HepG2 cells, highlighting its potential as an anti-cancer agent .
Case Study 2: Development of Cyclobutane-containing Pharmaceuticals
A recent investigation into cyclobutane derivatives demonstrated that introducing such motifs can significantly enhance the pharmacological properties of existing compounds. The study specifically noted that substituting traditional structures with cyclobutane frameworks improved selectivity for target receptors involved in autoimmune diseases .
Data Tables
Chemical Reactions Analysis
1.1. [2 + 2]-Cycloaddition and Cross-Coupling Sequence
The synthesis of artochamin J involves a [2 + 2]-cycloaddition between allylic alcohol 61 and alkenylboronic ester 60 , followed by cross-coupling reactions (Scheme 1). Key steps include:
-
Cycloaddition : Photosensitized [2 + 2] reaction under temporary coordination of the allylic alcohol to the Bpin group, enabling regioselectivity and stereocontrol .
-
Oxidation and Cyclization : The cycloadduct undergoes oxidation to an acid, followed by Friedel–Crafts cyclization (TFAA) to form the fused bicyclic system .
-
Reduction : Clemmensen reduction (Zn(Hg)/HCl) and deprotection (TBAF) yield this compound .
Conditions and Yields :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Light, Bpin coordination | 80% |
| Friedel–Crafts | TFAA, 0°C → RT | 85% |
| Clemmensen Reduction | Zn(Hg), HCl, THF | 90% |
1.2. Cascade Reaction Strategy
An alternative route employs microwave-assisted cascade reactions (Scheme 2) :
-
Claisen Rearrangements : Microwave heating (180°C) induces double Claisen rearrangements of allyl ethers.
-
Formal [2 + 2] Cycloaddition : Thermal cyclization of the phenolic intermediate forms the bicyclo[3.2.0] core.
-
Post-Cyclization Functionalization : Methylation (K₂CO₃/MeI) and deprotection (LiAlH₄) finalize the structure .
Key Observations :
-
Additive Effect : Trace Ph₃PO accelerates cyclization, likely via HOMO activation or redox mediation .
-
Mechanistic Debate : The cycloaddition may proceed via a radical or ionic pathway. Experimental evidence supports a redox mechanism involving o-quinone intermediates .
Conditions and Yields :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cascade Reaction | Microwave, Ph₃PO, o-xylene | 55% |
| Methylation | K₂CO₃, MeI, DMF | 91% |
2.1. Radical vs. Ionic Pathways
-
Radical Pathway : A biradical intermediate forms via 5-exo cyclization, followed by recombination .
-
Redox/Ionic Pathway : Oxidation of catechol moieties generates o-quinones, enabling conjugate addition and cyclization (Scheme 3) . Evidence includes:
-
Failed cyclization of methylene acetal derivatives (no o-quinone formation).
-
DDQ-mediated oxidation accelerates cyclization.
-
2.2. Role of Additives
-
Ph₃PO : Stabilizes intermediates via Lewis base interactions or facilitates oxidation .
-
DDQ : Acts as an oxidant to generate o-quinones, enabling cyclization at ambient temperatures .
Challenges and Limitations
Preparation Methods
Temporary Coordination-Enabled [2+2] Cycloaddition
A landmark approach involves the photosensitized [2+2] cycloaddition of alkenylboronates and allylic alcohols, leveraging temporary coordination between the Bpin group and hydroxyl oxygen (Figure 1). This method enables intramolecular reactivity, circumventing typical limitations of intermolecular cycloadditions, such as poor stereocontrol and side reactions.
Reaction Design
- Substrates : Alkenylboronates (e.g., A ) and allylic alcohols (e.g., B )
- Conditions : Irradiation at 300–400 nm using a photosensitizer (e.g., thioxanthone), CH$$2$$Cl$$2$$, 25°C
- Key Step : Bpin coordination preorganizes reactants, enabling exo-selective cycloaddition to form cyclobutane C (Table 1).
| Parameter | Value |
|---|---|
| Yield | 72–89% |
| dr (diastereomeric ratio) | 8:1 to >20:1 |
| Reaction Time | 12–24 h |
Mechanistic Insights
Coordination-induced proximity between the alkene and allylic alcohol aligns reacting orbitals, favoring suprafacial–antarafacial interaction (Figure 2). Density functional theory (DFT) calculations support a triplet energy transfer pathway, with the Bpin group stabilizing the transition state.
Cascade-Based Total Synthesis
Microwave-Assisted Formal [2+2] Cycloaddition
An alternative route employs microwave-assisted cascade reactions to construct Artochamin J’s tetracyclic core (Scheme 1). This method integrates Claisen rearrangements, deprotection, and cycloadditions in a single pot.
Sequence Overview
- Stilbene Precursor Activation : Bromine-containing bis-Boc stilbene 5 undergoes Boc cleavage at 180°C in DMF.
- Claisen Rearrangement : Allylic ethers rearrange to form phenolic intermediates 28 and 29 (85% yield).
- Formal [2+2] Cycloaddition : Microwave irradiation induces cyclization to tetracyclic intermediate 32 (80% yield).
Critical Optimization
Late-Stage Functionalization
From intermediate 32 , this compound is elaborated through:
- Selenoetherification : Treatment with PhSeCl forms benzopyran 37 (85% yield).
- Methylation and Reduction : K$$2$$CO$$3$$/MeI and LiAlH$$_4$$ afford this compound (91% overall yield).
Comparative Analysis of Methods
Efficiency and Scalability
- Cycloaddition Approach : Superior stereocontrol (dr >20:1) but requires specialized boronates.
- Cascade Synthesis : Higher functional group tolerance but demands precise microwave conditions.
| Metric | Cycloaddition | Cascade |
|---|---|---|
| Total Steps | 8 | 12 |
| Overall Yield | 34% | 28% |
| Stereoselectivity | High | Moderate |
Substrate Flexibility
- Boronates : Limited to electron-deficient alkenes.
- Stilbenes : Tolerates prenyl and bromine substituents.
Challenges and Optimization Strategies
Stereochemical Drift in Cycloadditions
Early methods suffered from epimerization at C-9 due to prolonged photolysis. Mitigation strategies include:
Q & A
Q. What are the key structural features of Artochamin J, and how do they influence its bioactivity?
this compound is a prenylated flavonoid characterized by a flavone backbone with a 1H-pyrrol-2-yl or 4-methyl furan-2-yl functional group derived from prenylated side-chain modifications . Structural elucidation typically employs NMR (¹H, ¹³C, HMBC, and COSY) and mass spectrometry to confirm substitutions and stereochemistry. The presence of hydroxyl and methoxy groups enhances solubility and interaction with cellular targets, while prenylation improves membrane permeability, critical for cytotoxicity and antibacterial activity .
Q. What experimental methodologies are recommended for synthesizing and purifying this compound?
Synthesis involves isolating this compound from Artocarpus species (e.g., A. nigrifolius) via methanol extraction, followed by solvent partitioning (petrol, dichloromethane, ethyl acetate) and chromatographic purification (silica gel, HPLC). Yield optimization requires monitoring reaction conditions (temperature, solvent polarity) and prenylation efficiency. Purity validation should include HPLC (>95% purity) and spectroscopic consistency with literature data .
Q. How can researchers validate the cytotoxicity of this compound against cancer cell lines?
Use the MTT assay to measure cell viability across a concentration range (e.g., 0.5–128 µg/mL) in cancer cell lines (e.g., MCF7, HepG2). Include ellipticine as a positive control. Calculate IC₅₀ values via nonlinear regression and compare with structurally related flavonoids (e.g., Artochamin B, IC₅₀ = 1.18–20.0 µg/mL) to assess potency . Ensure triplicate experiments and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values or target specificity may arise from variations in cell culture conditions, compound purity, or assay protocols. Address these by:
- Standardizing cell lines (e.g., ATCC-certified sources) and culture media.
- Validating compound identity and purity via NMR and HPLC.
- Replicating assays under identical conditions (e.g., incubation time, serum concentration) .
- Performing meta-analyses of published data to identify trends or outliers .
Q. What mechanistic studies are essential to elucidate this compound’s role in oxidative DNA damage inhibition?
- In vitro assays : Measure superoxide anion radical scavenging using electron paramagnetic resonance (EPR) or fluorescence probes.
- DNA interaction studies : Employ comet assays or γ-H2AX immunofluorescence to quantify DNA strand breaks.
- Enzyme inhibition : Test inhibition of DNA repair enzymes (e.g., topoisomerases) via gel electrophoresis or fluorescence polarization . Cross-reference results with structurally similar flavonoids (e.g., Artochamin B’s inhibition of adrenaline-induced aggregation) to identify structure-activity relationships .
Q. How can researchers optimize pharmacological profiling of this compound for in vivo studies?
- Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Monitor metabolites using high-resolution mass spectrometry.
- Toxicity screening : Conduct acute/chronic toxicity tests (OECD guidelines) in zebrafish or rodents, focusing on hepatic and renal biomarkers.
- Formulation : Improve solubility via nanoencapsulation (e.g., liposomes) or co-solvent systems (e.g., PEG-400) .
Methodological Challenges and Solutions
Q. What strategies mitigate challenges in isolating this compound from complex plant matrices?
- Sample pre-treatment : Use freeze-drying to preserve labile compounds and reduce interference from polysaccharides.
- Advanced chromatography : Employ UPLC-QTOF-MS for high-resolution separation and dereplication against flavonoid databases.
- Countercurrent chromatography : Utilize solvent systems (e.g., hexane-ethyl acetate-methanol-water) for high-purity isolation .
Q. How should researchers address reproducibility issues in this compound’s antibacterial activity assays?
- Standardized microbial strains : Use CLSI-recommended strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods.
- Control for compound stability : Pre-test this compound’s stability in culture media via LC-MS.
- Synergy studies : Combine with antibiotics (e.g., ampicillin) to assess potentiation effects using checkerboard assays .
Data Presentation and Ethical Compliance
Q. What criteria ensure rigorous reporting of this compound’s bioactivity data?
- Minimum reporting standards : Include IC₅₀ values with 95% confidence intervals, purity data, and negative controls.
- Ethical compliance : For in vivo studies, provide IACUC/IRB approval numbers and detailed animal welfare protocols .
- Data accessibility : Deposit raw spectral and assay data in repositories (e.g., Zenodo) for peer validation .
Q. How can researchers integrate contradictory findings into a coherent narrative for publication?
- Contradiction analysis : Use the FINER framework to evaluate if discrepancies arise from methodological flaws (e.g., inadequate sample size) or biological variability.
- Contextual discussion : Compare results with phylogenetically related Artocarpus species (e.g., A. heterophyllus) to highlight ecological or evolutionary influences on bioactivity .
Q. Tables for Reference
| Bioactivity of this compound Analogs | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Artochamin B (MCF7) | MCF7 | 4.59 | |
| Artochamin B (HepG2) | HepG2 | 3.6 |
| Antibacterial Activity | Strain | IC₅₀ (mg/mL) |
|---|---|---|
| Bacillus subtilis | 21.8 | |
| Staphylococcus aureus | 25.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
